molecular formula C15H17N3O3 B5370557 5-{[3-(2-methoxyphenoxy)azetidin-1-yl]carbonyl}-3-methyl-1H-pyrazole

5-{[3-(2-methoxyphenoxy)azetidin-1-yl]carbonyl}-3-methyl-1H-pyrazole

Cat. No. B5370557
M. Wt: 287.31 g/mol
InChI Key: MSVVABWWPFBBMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{[3-(2-methoxyphenoxy)azetidin-1-yl]carbonyl}-3-methyl-1H-pyrazole, also known as MPAC, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications.

Mechanism of Action

The mechanism of action of 5-{[3-(2-methoxyphenoxy)azetidin-1-yl]carbonyl}-3-methyl-1H-pyrazole involves its ability to bind to specific enzymes and inhibit their activity. Specifically, this compound has been shown to inhibit the activity of the enzyme N-myristoyltransferase (NMT), which is involved in the regulation of various cellular processes, including cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that this compound can have various biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, as well as the induction of apoptosis (programmed cell death) in cancer cells. This compound has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-{[3-(2-methoxyphenoxy)azetidin-1-yl]carbonyl}-3-methyl-1H-pyrazole in lab experiments is its ability to selectively inhibit the activity of specific enzymes, making it a useful tool for studying protein-protein interactions and other cellular processes. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for research involving 5-{[3-(2-methoxyphenoxy)azetidin-1-yl]carbonyl}-3-methyl-1H-pyrazole, including further studies on its potential use as a therapeutic agent for the treatment of cancer and other diseases. Additionally, there is potential for the development of new this compound derivatives with improved efficacy and reduced toxicity, as well as the use of this compound in combination with other drugs for synergistic effects. Overall, this compound has shown great potential as a valuable tool for scientific research and as a potential therapeutic agent for the treatment of various diseases.

Synthesis Methods

5-{[3-(2-methoxyphenoxy)azetidin-1-yl]carbonyl}-3-methyl-1H-pyrazole can be synthesized through a multi-step process that involves the reaction of 3-methyl-1H-pyrazole with 2-methoxyphenol, followed by the reaction of the resulting product with 3-(chloromethyl)azetidine. The final step involves the reaction of the intermediate product with an isocyanate derivative to form this compound.

Scientific Research Applications

5-{[3-(2-methoxyphenoxy)azetidin-1-yl]carbonyl}-3-methyl-1H-pyrazole has been found to have potential use in various scientific research applications, including as a tool for studying protein-protein interactions, as well as a potential therapeutic agent for the treatment of cancer and other diseases. This compound has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation, making it a promising candidate for further research in this area.

properties

IUPAC Name

[3-(2-methoxyphenoxy)azetidin-1-yl]-(5-methyl-1H-pyrazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-10-7-12(17-16-10)15(19)18-8-11(9-18)21-14-6-4-3-5-13(14)20-2/h3-7,11H,8-9H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSVVABWWPFBBMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)C(=O)N2CC(C2)OC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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